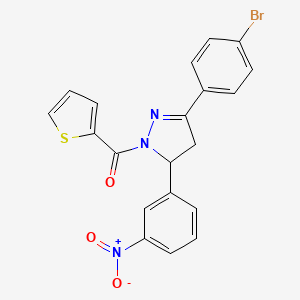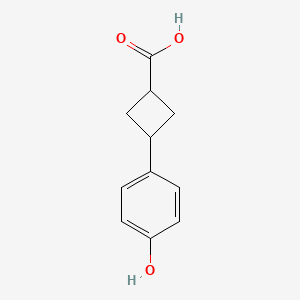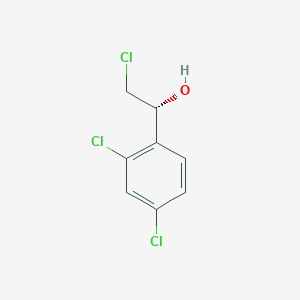
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol” is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.5 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol” is represented by the linear formula C8H7Cl3O . The average mass is 225.500 Da and the monoisotopic mass is 223.956253 Da .Physical And Chemical Properties Analysis
“(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol” is a solid substance . It has a molecular weight of 225.5 . The compound is sealed in dry and stored at a temperature of 2-8°C .Scientific Research Applications
Enantioselective Synthesis and Biocatalysis
Biotransformation with Acinetobacter sp. for Miconazole Synthesis (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a crucial intermediate for the antifungal agent Miconazole. A study isolated a bacterial strain capable of converting 2-chloro-1-(2,4-dichlorophenyl)ethanone to this compound with high stereoselectivity. The process used Acinetobacter sp. ZJPH1806, demonstrating an efficient biocatalytic route for producing this valuable chiral intermediate at high yield and enantiomeric excess (Miao et al., 2019). More details.
Development of an Enzymatic Process for Luliconazole Synthesis Another study focused on (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, used as a chiral intermediate in synthesizing Luliconazole, an antifungal medication. The research optimized a biotransformation process using a ketoreductase mutant from Lactobacillus kefiri expressed in Escherichia coli. This method efficiently converted 2-chloro-1-(2,4-dichlorophenyl)ethanone to the chiral alcohol with high product ee value and was further used to chemically synthesize Luliconazole (Wei et al., 2019). More details.
Asymmetric Synthesis and Microbial Catalysis
Efficient Synthesis Using Candida ontarioensis Research highlighted the use of Candida ontarioensis for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to produce (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a pharmaceutical intermediate. The microbial cells demonstrated high catalytic activity, giving the product with almost complete enantiomeric excess and yield, especially after cetyltrimethylammonium bromide-pretreatment, which increased the cell activity (Ni, Zhang, & Sun, 2012). More details.
Biosynthesis Using Mutant Short-Chain Dehydrogenase A study explored the production of (R)-2-chloro-1-(2, 4-dichlorophenyl)ethanol, an important chiral intermediate for antifungal drug synthesis, using a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans. The mutant enzyme showed higher efficiency than the wild type in transforming 2-chloro-1-(2, 4-dichlorophenyl)ethanone to the desired product, providing a practical method for high substrate loading and industrial-scale applications (Zhou et al., 2020). More details.
Safety and Hazards
properties
IUPAC Name |
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPANNURIQWRM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

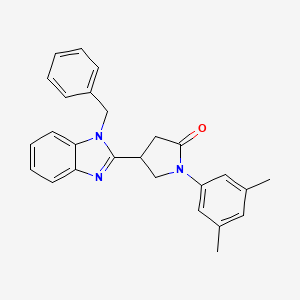
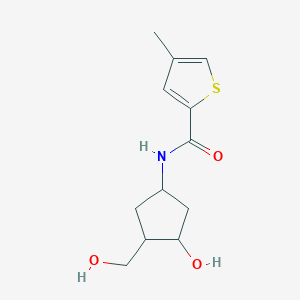
![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2574421.png)


![(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2574424.png)
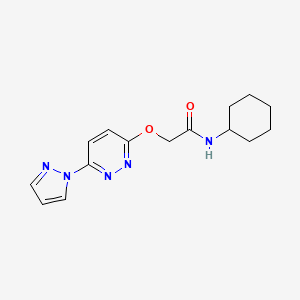

![4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2574430.png)
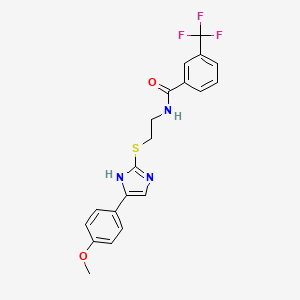
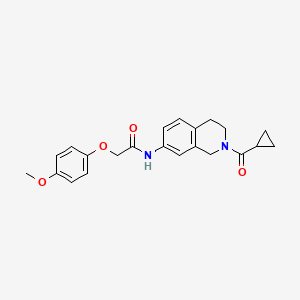
![Methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylpropanoate](/img/structure/B2574433.png)
